(R)-GNE-140

Description

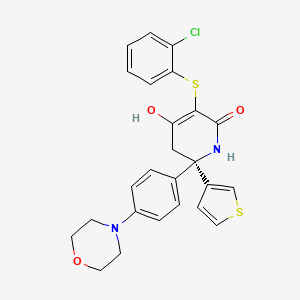

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-GNE-140: A Technical Guide to its Mechanism of Action

(R)-GNE-140 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), key enzymes in anaerobic glycolysis. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase

This compound exerts its primary effect by inhibiting the catalytic activity of lactate dehydrogenase enzymes, particularly LDHA and LDHB.[1][2][3][4][5][6] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that also regenerates NAD+ from NADH. This final step of anaerobic glycolysis is crucial for maintaining a high glycolytic rate, a phenomenon often observed in cancer cells known as the "Warburg effect".

By competitively inhibiting LDHA and LDHB, this compound disrupts this metabolic cycle.[7][8] This leads to a reduction in lactate production and can cause a buildup of pyruvate and an increase in the NADH/NAD+ ratio.[8] The consequences of this inhibition include reduced ATP levels, induction of oxidative stress, and ultimately, cell death in susceptible cancer cells.[3][8] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2][3]

Caption: this compound inhibits LDHA, disrupting the conversion of pyruvate to lactate.

Quantitative Data Summary

The activity of this compound has been quantified through various biochemical and cellular assays.

Table 1: Enzyme Inhibition Data

| Target | IC50 Value | Potency vs. (S)-enantiomer | Reference |

| LDHA (cell-free) | 3 nM | 18-fold more potent | [1][2][3][4] |

| LDHB (cell-free) | 5 nM | Not specified | [1][2][3][4] |

| LDHC | Inhibitory agent | Not specified | [1] |

Table 2: Cellular Activity Data

| Cell Line / Condition | Assay Type | Result | Reference |

| Panel of 347 cancer cell lines | Proliferation | Inhibition in 37 lines (at 5 µM cutoff) | [1][2][6] |

| Chondrosarcoma (IDH1 mutant) | Proliferation | IC50 = 0.8 µM | [1][2][6] |

| A549 (human lung carcinoma) | Proliferation (MTT) | IC50 = 0.36 µM | [2] |

| A673 (Ewing's sarcoma) | Cytotoxicity | IC50 = 2.63 µM | [2] |

| MIA PaCa-2 (pancreatic cancer) | Proliferation | Submicromolar potency | [1] |

| NCGC00420737-resistant clones | Viability | 4.42-fold average increase in EC50 | [7] |

Table 3: In Vivo Pharmacokinetic Data

| Species | Dose | Route | Observation | Reference |

| Mice | 5 mg/kg | Oral | High bioavailability | [1][2][6] |

| Mice | 50-200 mg/kg | Oral | Greater in vivo exposure | [1][2][6] |

Mechanisms of Resistance

Cancer cells can develop both innate and acquired resistance to LDHA inhibition.

-

Innate Resistance: Pancreatic cancer cell lines that primarily rely on oxidative phosphorylation (OXPHOS) for energy production are inherently resistant to this compound. However, they can be re-sensitized by co-treatment with an OXPHOS inhibitor like phenformin.[4]

-

Acquired Resistance: Prolonged exposure to this compound can lead to acquired resistance. This has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which upregulates OXPHOS as a compensatory metabolic adaptation.[4][8] Additionally, upregulation of LDHB has been identified as a mechanism that can confer resistance to multiple LDH inhibitors, including this compound.[7]

Caption: Acquired resistance to this compound is driven by increased OXPHOS.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing findings related to this compound.

1. Cell Viability / Proliferation Assay (CellTiter-Glo®)

This protocol is used to determine the concentration of this compound that inhibits cancer cell proliferation by 50% (IC50).

-

Cell Plating: Cells are seeded in 384-well plates at optimal densities to ensure they reach 75-80% confluency by the end of the assay. The growth medium used is typically RPMI supplemented with 5% FBS, 100 µg/ml penicillin, and 100 units/ml streptomycin.[1]

-

Compound Treatment: The day after plating, cells are treated with this compound. A 6-point dose titration scheme is commonly used to cover a range of concentrations.[1]

-

Incubation: Cells are incubated with the compound for 72 hours.[1]

-

Viability Assessment: After the incubation period, cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability assay, which quantifies ATP as an indicator of metabolically active cells.[1]

-

Data Analysis: The luminescence data is used to calculate absolute IC50 values through a four-parameter logistic curve fitting model.[1]

2. Intracellular Metabolite Analysis (GC-MS)

This method is used to measure changes in cellular metabolism following treatment with an LDH inhibitor.

-

Cell Treatment: Wild-type and resistant cells are treated with this compound or a vehicle control for a specified period (e.g., four hours).[7]

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

Analysis: The levels of specific metabolites (e.g., glyceraldehyde-3-phosphate, ATP) are measured using gas chromatography-mass spectrometry (GC-MS).[7]

-

Data Interpretation: Changes in metabolite levels in treated versus untreated cells reveal the on-target effects of the inhibitor.[7]

Caption: Workflow for a typical cell viability assay to evaluate this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-GNE-140: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel, highly potent, and cell-active inhibitor of lactate dehydrogenase A (LDHA) and LDHB. The reliance of many cancer cells on glycolysis for energy production, even in the presence of oxygen (the Warburg effect), makes LDH a compelling target for anticancer therapy.[1] By inhibiting LDH, this compound disrupts the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis, thereby impeding the metabolic processes that fuel rapid tumor growth.[2]

Chemical Properties

This compound, with the chemical name (R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, possesses a molecular weight of 499.04 g/mol and a formula of C25H23ClN2O3S2.[3]

Mechanism of Action

This compound is an active site-targeting inhibitor of lactate dehydrogenase. It potently inhibits LDHA, LDHB, and LDHC with IC50 values of 3 nM, 5 nM, and 5 nM, respectively. The (R)-enantiomer is reported to be 18 times more potent than its (S)-isomer. The inhibitor binds to the active site of LDH, preventing the binding of its natural substrate, pyruvate. This leads to a reduction in cellular lactate levels and an upregulation of pyruvate.

In Vitro and In Vivo Activity

This compound has demonstrated significant activity in various cancer cell lines. It inhibits proliferation in 37 of 347 cancer cell lines tested with a potency cutoff of 5 μM. Notably, it shows inhibitory effects on chondrosarcoma cell lines harboring IDH1 mutations with an IC50 of 0.8 μM. In MIA PaCa-2 human pancreatic cancer cells, this compound exhibits submicromolar potency in inhibiting proliferation.

In vivo studies in mice have shown that this compound has high bioavailability when administered orally at a dose of 5 mg/kg. Higher oral doses, ranging from 50 to 200 mg/kg, result in greater in vivo exposure.

Resistance Mechanisms

Studies have shown that cancer cells can develop resistance to this compound. This acquired resistance is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in oxidative phosphorylation (OXPHOS).[3] Pancreatic cell lines that primarily utilize OXPHOS are inherently resistant to this compound. However, this resistance can be overcome by co-administration with an OXPHOS inhibitor, such as phenformin.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process as detailed in the work by Purkey et al. (2016). The following is a summary of the likely synthetic route based on the available information. A detailed, step-by-step protocol would be found in the supporting information of the primary literature.

A series of trisubstituted hydroxylactams, including this compound (referred to as compound 29 in the publication), were synthesized to explore their potential as LDH inhibitors.[4] The synthesis likely involves the construction of a dihydropyridinone core, followed by the introduction of the thiophene, morpholinophenyl, and chlorophenylthio moieties. The final step would involve the resolution of the racemic mixture to isolate the more active (R)-enantiomer.

Experimental Protocols

In Vitro Lactate Production Assay

To assess the cellular activity of this compound, a lactate production assay in a cancer cell line such as MIA PaCa-2 is performed.

-

Cell Culture: MIA PaCa-2 cells are cultured in a suitable medium (e.g., RPMI with 5% FBS, penicillin, and streptomycin) in 384-well plates at an optimal seeding density to reach 75-80% confluency at the end of the assay.

-

Compound Treatment: The following day, cells are treated with a 6-point dose titration of this compound.

-

Incubation: Cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescence Cell Viability assay.

-

Data Analysis: Absolute IC50 values are calculated using a four-parameter logistic curve fitting model.

In Vivo Formulation

For in vivo studies, this compound can be formulated for oral administration. A typical formulation involves:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

The components should be added sequentially, and sonication may be required to achieve a clear solution. For optimal results, the formulation should be prepared fresh before use.[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway affected by this compound and the logical workflow for its evaluation.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Acquired resistance mechanism to this compound and a strategy to overcome it.

Caption: General experimental workflow for the evaluation of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (LDHA) | 3 nM | |

| IC50 (LDHB) | 5 nM | |

| IC50 (LDHC) | 5 nM | |

| Potency vs. (S)-isomer | 18-fold more potent | |

| IC50 (Chondrosarcoma with IDH1 mutation) | 0.8 µM | |

| In Vivo Oral Bioavailability (5 mg/kg in mice) | High |

Conclusion

This compound is a promising preclinical candidate for the treatment of cancers that are highly dependent on glycolysis. Its potent and selective inhibition of LDH, coupled with its demonstrated in vitro and in vivo activity, warrants further investigation. Understanding the mechanisms of resistance and developing strategies to overcome them will be crucial for its potential clinical translation. This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound to aid researchers in their drug discovery and development efforts.

References

- 1. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. Cell Active Hydroxylactam Inhibitors of Human Lactate Dehydrogenase with Oral Bioavailability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GNE-140: A Selective LDHA Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GNE-140 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the glycolytic pathway frequently upregulated in various cancers. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation. Furthermore, it elucidates the key signaling pathways associated with its mechanism of action and the development of acquired resistance, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction

The metabolic reprogramming of cancer cells, famously known as the Warburg effect, is a hallmark of malignancy.[1][2] This metabolic shift involves a preference for aerobic glycolysis, even in the presence of oxygen, leading to increased glucose uptake and lactate production.[2] Lactate Dehydrogenase A (LDHA) plays a pivotal role in this process by catalyzing the conversion of pyruvate to lactate, thereby regenerating NAD+ required for sustained glycolysis.[2][3] The overexpression of LDHA is observed in a multitude of cancers and is often associated with tumor progression, metastasis, and poor prognosis, making it an attractive therapeutic target.[1][4]

This compound has emerged as a highly potent and selective inhibitor of LDHA. This guide details its preclinical profile to support its further investigation as a potential anti-cancer agent.

This compound: Core Data

Biochemical Activity

This compound demonstrates potent enzymatic inhibition of both LDHA and, to a slightly lesser extent, LDHB. It is significantly more potent than its (S)-enantiomer.[5][6]

| Target | IC50 (nM) | Notes |

| LDHA | 3 | Cell-free assay[6] |

| LDHB | 5 | Cell-free assay[6] |

| (S)-GNE-140 | - | 18-fold less potent than this compound[5][6] |

Cellular Activity

The inhibitory effect of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating anti-proliferative activity in a subset of these lines.[5][6]

| Cell Line | IC50 (µM) | Cancer Type | Notes |

| A549 | 0.36 | Lung Cancer | 72-hour MTT assay[5] |

| A673 | 2.63 | Ewing's Sarcoma | 48-hour assay[5] |

| Chondrosarcoma (IDH1 mutant) | 0.8 | Bone Cancer | [5][6] |

| MiaPaca2 | Submicromolar | Pancreatic Cancer | [6] |

| Broad Cancer Cell Panel | Proliferation inhibited in 37 of 347 cell lines | Various | Potency cut-off of 5 µM[5][6] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound possesses favorable properties, including high bioavailability.[5][6]

| Species | Dose (mg/kg) | Bioavailability | Exposure Notes |

| Mouse | 5 (oral) | High | [5][6] |

| Mouse | 50-200 (oral) | - | Greater in vivo exposure at higher doses[5][6] |

Signaling Pathways

LDHA in Cancer Metabolism

LDHA is a key enzyme in the final step of aerobic glycolysis, a metabolic pathway that is crucial for the rapid proliferation of cancer cells.

Acquired Resistance to this compound

Prolonged inhibition of LDHA by this compound can lead to the development of acquired resistance in cancer cells. This resistance is driven by a metabolic shift towards oxidative phosphorylation (OXPHOS), mediated by the activation of the AMPK-mTOR-S6K signaling pathway.

Experimental Protocols

LDHA/B Biochemical Inhibition Assay (Adapted from Pyrazole-based Inhibitors)

This protocol is adapted for the determination of the IC50 values of this compound against LDHA and LDHB.

Materials:

-

Recombinant human LDHA and LDHB enzymes

-

NADH

-

Sodium Pyruvate

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.01% Brij-35)

-

This compound stock solution in DMSO

-

384-well black, low-volume plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the appropriate volume of assay buffer.

-

Add a small volume (e.g., 20-50 nL) of the diluted this compound or DMSO (for control wells) to the wells.

-

Add the LDHA or LDHB enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a substrate solution containing NADH and sodium pyruvate.

-

Immediately measure the rate of NADH oxidation by monitoring the decrease in fluorescence at an appropriate excitation/emission wavelength pair (e.g., 340 nm excitation / 460 nm emission) over a set period (e.g., 10-20 minutes).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the steps to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound stock solution in DMSO

-

384-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cancer cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or medium with DMSO (for control) and incubate for the desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each concentration of this compound relative to the DMSO control.

-

Plot the percent viability against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflows

Workflow for Screening and Characterization of LDHA Inhibitors

This workflow illustrates the general process for identifying and characterizing novel LDHA inhibitors like this compound.

Workflow for Investigating Acquired Resistance

This workflow outlines the steps to elucidate the mechanisms of acquired resistance to an LDHA inhibitor.

Conclusion

This compound is a potent and selective inhibitor of LDHA with demonstrated anti-proliferative activity in a range of cancer cell lines and favorable in vivo pharmacokinetic properties. The detailed understanding of its mechanism of action and the pathways leading to acquired resistance provides a strong rationale for its further development, potentially in combination with inhibitors of oxidative phosphorylation or the AMPK-mTOR-S6K pathway, to overcome therapeutic resistance and improve patient outcomes in glycolysis-dependent cancers. This technical guide provides the foundational information and methodologies for researchers to effectively evaluate and advance the study of this compound and other LDHA inhibitors.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. An experimental workflow for investigating anoikis resistance in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GNE-140 Target Engagement in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB), in cancer cells. This document outlines the compound's mechanism of action, presents key quantitative data, details experimental protocols for assessing target engagement, and provides visual representations of relevant pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that targets the metabolic enzymes LDHA and LDHB, which play a critical role in anaerobic glycolysis.[1][2][3] By inhibiting these enzymes, this compound disrupts the conversion of pyruvate to lactate, a key step in the Warburg effect, a metabolic hallmark of many cancer cells. This inhibition leads to a rapid impact on global cellular metabolism and can induce cell death, particularly in cancer cells that are highly dependent on glycolysis for their energy production.[3] The (R)-enantiomer is noted to be significantly more potent than its (S)-isomer.[1][2]

Resistance to this compound can emerge through metabolic plasticity.[3] Acquired resistance has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation (OXPHOS) to compensate for the inhibition of glycolysis.[3] This highlights the intricate interplay between cellular signaling and metabolic pathways in determining the efficacy of LDHA/B inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular potency of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Assay Type |

| LDHA | 3 | Cell-free assay |

| LDHB | 5 | Cell-free assay |

Table 2: Cellular Proliferation Inhibition

| Cell Line Panel/Type | Potency Cutoff (µM) | Percentage of Sensitive Cell Lines | Specific IC50 (µM) | Notes |

| Broad Cancer Cell Line Panel (347 lines) | 5 | 11% | - | [1][2] |

| Chondrosarcoma (with IDH1 mutations) | - | - | 0.8 | [1][2] |

| MiaPaca2 (Pancreatic) | - | - | Submicromolar | [1] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to determine the target engagement of this compound in cancer cells: the Cellular Thermal Shift Assay (CETSA) followed by Western Blotting. CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment.[4][5][6] The principle relies on the ligand-induced stabilization of the target protein, leading to a higher melting temperature.[4][5][6]

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the binding of this compound to LDHA in intact cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MiaPaCa-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LDHA

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Thermocycler or heating block

Procedure:

-

Cell Culture and Treatment:

-

Seed cancer cells in sufficient quantity for the experiment and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-4 hours) in complete medium.

-

-

Heating Step:

-

After treatment, harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. This step is to determine the optimal melting temperature.

-

For isothermal dose-response experiments, heat all samples at a single, pre-determined temperature (e.g., the Tm of unbound LDHA).

-

-

Cell Lysis and Protein Extraction:

-

Lyse the heated cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

-

-

Western Blotting:

-

Collect the supernatants and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LDHA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for LDHA and the loading control.

-

Normalize the LDHA band intensity to the loading control.

-

For temperature-range experiments, plot the normalized LDHA intensity against the temperature to generate a melting curve for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

-

For isothermal dose-response experiments, plot the normalized LDHA intensity against the log of the this compound concentration to determine the EC50 for target engagement.

-

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

Caption: Mechanism of action of this compound in cancer cell metabolism.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Signaling pathway associated with acquired resistance to this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]

(R)-GNE-140: A Technical Guide to Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects and selectivity profile of (R)-GNE-140, a potent inhibitor of Lactate Dehydrogenase A (LDHA) and Lactate Dehydrogenase B (LDHB). The information herein is compiled from publicly available literature and vendor specifications to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies.

Executive Summary

This compound is a highly potent and selective inhibitor of LDHA and LDHB, with IC50 values in the low nanomolar range.[1][2] Its primary mechanism of action is the inhibition of the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. While exhibiting high selectivity for its intended targets, a comprehensive understanding of its off-target profile is crucial for the accurate interpretation of experimental results and for predicting potential clinical liabilities. This document summarizes the known on-target and off-target activities of this compound, details the experimental protocols used for its characterization, and provides visual representations of its primary signaling pathway and the workflow for selectivity assessment.

Quantitative Selectivity Profile

The selectivity of this compound has been assessed against its primary targets, closely related enzymes, and a broad panel of kinases. The available quantitative data is summarized in the tables below.

Table 1: On-Target Potency of this compound

| Target | IC50 (nM) | Notes |

| LDHA | 3 | The primary intended target. |

| LDHB | 5 | Also potently inhibited. |

| LDHC | 5 | |

| (S)-GNE-140 (enantiomer) | - | (R)-enantiomer is 18-fold more potent.[1] |

Table 2: Selectivity Against Other Dehydrogenases

| Target | IC50 (µM) | Notes |

| Malate Dehydrogenase 1 (MDH1) | >10 | No significant inhibition observed. |

| Malate Dehydrogenase 2 (MDH2) | >10 | No significant inhibition observed. |

Table 3: Broad Kinase Selectivity Profile

| Kinase Panel | Concentration Tested (µM) | Inhibition | Notes |

| 301 Kinases | 1 | <50% for all kinases tested | Data from a broad kinase panel screen. The full dataset is not publicly available. |

Table 4: Cellular Effects on Signaling Pathways

| Pathway Component | Effect | Cell Line | Concentration | Notes |

| AKT Phosphorylation (EGF-induced) | Inhibition | Breast Cancer Cells | Not Specified | |

| p38 MAPK Phosphorylation | Reduction | Breast Cancer Cells | Not Specified | |

| Total p38 MAPK Expression | Reduction | Breast Cancer Cells | Not Specified | |

| Src Phosphorylation (EGF-induced) | No Effect | Breast Cancer Cells | Not Specified | |

| NF-κB Phosphorylation (EGF-induced) | No Effect | Breast Cancer Cells | Not Specified |

Note: The effects on AKT and p38 MAPK could be downstream consequences of LDH inhibition or potential off-target effects. Further investigation is required to distinguish between these possibilities.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

LDHA/LDHB Enzymatic Assay

Objective: To determine the in vitro potency of this compound against LDHA and LDHB.

Principle: The enzymatic activity of LDH is measured by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NADH to NAD+ during the reduction of pyruvate to lactate. The rate of this reaction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

-

Recombinant human LDHA and LDHB enzymes

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Tris buffer (pH 7.3)

-

This compound

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

A reaction mixture is prepared containing Tris buffer, pyruvate, and NADH in a 96-well plate.

-

This compound is serially diluted and added to the wells. A control with no inhibitor is also included.

-

The reaction is initiated by the addition of the LDHA or LDHB enzyme.

-

The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically over a defined period.

-

The rate of NADH consumption is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the no-inhibitor control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (KINOMEscan™)

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Materials:

-

This compound

-

KINOMEscan™ panel of 301 kinases (DiscoverX)

-

Assay plates and reagents provided by the vendor

Procedure:

-

This compound is prepared at a final concentration of 1 µM.

-

The compound is incubated with the DNA-tagged kinases and the immobilized ligands according to the vendor's protocol.

-

Following incubation, the beads with the immobilized ligand are washed to remove unbound kinase.

-

The amount of kinase bound to the beads is quantified by qPCR.

-

The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction between the compound and the kinase.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Principle: Cell viability is assessed using a luminescent assay that measures ATP levels, which are indicative of the number of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound

-

384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Cells are seeded in 384-well plates at an optimal density to ensure they are in the logarithmic growth phase at the end of the assay.[1]

-

After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.[1]

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).[1]

-

At the end of the incubation period, the CellTiter-Glo® reagent is added to the wells.

-

The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a microplate reader.

-

The IC50 values for cell proliferation inhibition are calculated using a four-parameter logistic curve fit.[1]

Visualizations

The following diagrams illustrate the primary signaling pathway of this compound and the experimental workflow for assessing its selectivity.

Caption: The inhibitory action of this compound on the conversion of pyruvate to lactate by LDHA/B.

Caption: Experimental workflow for characterizing the selectivity and off-target effects of this compound.

References

(R)-GNE-140: A Technical Guide for Investigating Tumor Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-GNE-140, a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA), for its application in studying tumor metabolism. This document consolidates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate research and development.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen (aerobic glycolysis).[1][2] This metabolic reprogramming is crucial for supporting rapid tumor growth, proliferation, and invasion.[2][3] A key enzyme driving this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain high glycolytic flux.[2][4]

High LDHA expression is a hallmark of aggressive cancers and is often associated with poor patient prognosis and resistance to therapy.[2][5] Consequently, LDHA has emerged as a promising therapeutic target.[2][4] this compound is a potent and selective, cell-active inhibitor of LDHA and its isoform LDHB, making it an invaluable chemical probe for elucidating the metabolic vulnerabilities of cancer.[6][7][8] This guide details its mechanism, summarizes its effects, and provides practical protocols for its use in a research setting.

Mechanism of Action

This compound exerts its biological effects through the potent and selective inhibition of lactate dehydrogenase enzymes.

-

Primary Target: The primary targets are LDHA and LDHB, the two subunits that form the active LDH enzyme tetramers.[7][9] this compound is 18-fold more potent than its (S)-enantiomer.[6][10]

-

Metabolic Consequences: By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate.[11] This leads to several downstream metabolic consequences:

-

Reduced Lactate Production: A primary and direct effect is the significant reduction of intracellular and extracellular lactate.[11][12] This alters the tumor microenvironment (TME), which is typically characterized by high lactate concentrations and acidity.[13][14]

-

Inhibition of Glycolysis: The inability to efficiently regenerate NAD+ from NADH disrupts the glycolytic pathway, leading to a decreased glycolytic rate and reduced glucose uptake.[4][15]

-

Metabolic Reprogramming: In some cancer cells, particularly those not heavily reliant on glycolysis alone, the inhibition of LDH can force a metabolic shift towards oxidative phosphorylation (OXPHOS) for energy production.[5][7] However, cells that are highly glycolytic and unable to make this shift are particularly sensitive to LDH inhibition.[7]

-

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency and Activity

| Target / Cell Line | Parameter | Value | Reference(s) |

| Enzyme Inhibition | |||

| Human LDHA | IC50 | 3 nM | [6][7][16] |

| Human LDHB | IC50 | 5 nM | [6][7][16] |

| Human LDHC | IC50 | 5 nM | [9] |

| Malate Dehydrogenase (MDH-1, MDH-2) | IC50 | >10 µM | [9] |

| Cellular Activity | |||

| MIA PaCa-2 (Pancreatic) | Proliferation IC50 | 0.43 µM | [9] |

| MIA PaCa-2 (Pancreatic) | Glucose Uptake IC50 | 0.47 µM | [9] |

| Chondrosarcoma (IDH1 mutant) | Proliferation IC50 | 0.8 µM | [6][8][16] |

| Broad Cancer Cell Line Panel | Proliferation Inhibition | 37 of 347 cell lines at 5 µM | [6][10][16] |

Table 2: In Vivo Properties and Dosing

| Parameter | Species | Dose | Observation | Reference(s) |

| Bioavailability | Mouse | 5 mg/kg (oral) | High bioavailability | [6][10][16] |

| Exposure | Mouse | 50 - 200 mg/kg (oral) | Greater in vivo exposure | [6][10][16] |

| Antitumor Activity | Mouse (MIA PaCa-2 Xenograft) | 400 mg/kg | Did not show antitumor activity | [12] |

Signaling Pathways and Logical Workflows

Visual representations of the key pathways and experimental processes involving this compound.

Core Mechanism: Inhibition of Glycolysis

The primary mechanism of this compound is the direct inhibition of LDHA, which creates a bottleneck at the final step of aerobic glycolysis.

Caption: this compound inhibits LDHA/B, blocking pyruvate-to-lactate conversion.

Acquired Resistance: Upregulation of Oxidative Phosphorylation

Some cancer cells can develop resistance to this compound by upregulating oxidative phosphorylation (OXPHOS) through the AMPK-mTOR-S6K signaling pathway.[7]

Caption: Resistance to this compound can be driven by AMPK-mediated upregulation of OXPHOS.

Survival Signaling: The GCN2-ATF4 Pathway

LDHA inhibition can reduce the biosynthesis of amino acids like serine and aspartate, triggering a GCN2-ATF4-mediated stress response. This pro-survival signal involves upregulating glutamine transporters to compensate.[4][15][17]

Caption: LDHA inhibition engages GCN2-ATF4 signaling to promote survival via glutamine uptake.

Experimental Workflow: Cellular Metabolic Analysis

A typical workflow for assessing the metabolic impact of this compound on cancer cells in vitro.

Caption: Workflow for in vitro evaluation of this compound's effects on cell metabolism.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol determines the concentration-dependent effect of this compound on cancer cell proliferation.

-

Materials:

-

384-well plates (clear or white-walled)

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI, 5% FBS, 1% Pen/Strep)[10]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed cells in 384-well plates at a pre-determined optimal density to ensure they reach 75-80% confluency at the end of the assay.[10] Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A 6-point dose titration is recommended.[10] Include a DMSO-only vehicle control.

-

Treatment: Remove the overnight medium and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[10]

-

Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control. Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[10]

-

Extracellular Acidification Rate (ECAR) Measurement

This protocol uses a Seahorse XF Analyzer to measure the rate of glycolysis in real-time.

-

Materials:

-

Seahorse XF Analyzer and corresponding cell culture plates

-

Cancer cell line of interest

-

Seahorse XF Assay Medium (unbuffered)

-

This compound, Glucose, Oligomycin, 2-Deoxyglucose (2-DG)

-

-

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with unbuffered Seahorse XF medium supplemented with glutamine and pyruvate. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Loading: Hydrate the sensor cartridge. Load the injection ports with the compounds to be tested. A typical glycolytic stress test includes:

-

Port A: this compound or vehicle

-

Port B: Glucose (to initiate glycolysis)

-

Port C: Oligomycin (to inhibit ATP synthase and force maximum glycolysis)

-

Port D: 2-DG (to inhibit glycolysis)

-

-

Assay Execution: Place the cell plate and cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol.[5][12]

-

Analysis: The software will calculate the ECAR. Analyze the data to determine the effect of this compound on basal glycolysis and glycolytic capacity.[12]

-

Intracellular Metabolite Extraction and Analysis (GC-MS)

This protocol is for quantifying changes in key metabolites following this compound treatment.[18]

-

Materials:

-

6-well plates

-

Cancer cell line of interest

-

This compound

-

Ice-cold PBS

-

Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)

-

Cell scraper, centrifuge

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with the desired concentration of this compound or vehicle for a short duration (e.g., 4 hours).[18]

-

Metabolism Quenching: Aspirate the medium and wash the cells rapidly with ice-cold PBS to remove extracellular metabolites.

-

Extraction: Immediately add ice-cold 80% methanol to the plate. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., >14,000 g) at 4°C to pellet protein and cell debris.

-

Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Dry the metabolite extract completely (e.g., using a SpeedVac).

-

Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by MSTFA).

-

GC-MS Analysis: Analyze the samples on a GC-MS system to identify and quantify metabolites like glyceraldehyde-3-phosphate (G-3-P), lactate, and pyruvate.[18]

-

In Vivo Formulation and Administration

This protocol provides guidance for preparing this compound for oral administration in mouse models.

-

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

-

Formulation Protocol (Example for 2.5 mg/mL solution): [6]

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween-80 to the mixture and mix thoroughly.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Note: This formulation may result in a clear solution or a suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6] It is recommended to prepare the working solution fresh on the day of use.[6]

-

-

Administration: The formulation can be administered to mice via oral gavage at the desired dosage (e.g., 50-200 mg/kg).[6]

Conclusion

This compound is a powerful and highly specific research tool for probing the role of LDHA and lactate metabolism in cancer. Its ability to potently inhibit lactate production provides a direct method for studying the consequences of disrupting the Warburg effect in a wide range of cancer models. Understanding its direct metabolic impact, as well as the compensatory survival and resistance pathways it may induce, is critical for interpreting experimental outcomes. This guide provides the foundational data and methodologies to empower researchers to effectively utilize this compound in their studies of tumor metabolism and the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Tumor Microenvironment Lactate: Is It a Cancer Progression Marker, Immunosuppressant, and Therapeutic Target? [mdpi.com]

- 4. embopress.org [embopress.org]

- 5. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the “Warburg effect” restricting tumor growth to oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | 2003234-63-5 | LDH | MOLNOVA [molnova.com]

- 10. selleckchem.com [selleckchem.com]

- 11. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Lactate in the tumor microenvironment: A rising star for targeted tumor therapy [frontiersin.org]

- 15. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Dehydrogenase | TargetMol [targetmol.com]

- 17. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GNE-140 and the Warburg Effect: A Technical Guide to Targeting Cancer Metabolism

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a key player in this process and has emerged as a promising therapeutic target. (R)-GNE-140 is a potent and selective small-molecule inhibitor of LDHA. This document provides a comprehensive technical overview of this compound, its mechanism of action in counteracting the Warburg effect, and its potential as an anti-cancer agent. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

The Warburg Effect in Oncology

The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells favor aerobic glycolysis.[2] This metabolic shift provides cancer cells with a rapid means of ATP production and, crucially, furnishes the necessary building blocks (nucleotides, lipids, and amino acids) to support rapid cell proliferation.[3][4]

Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate, which regenerates the NAD+ required for sustained high glycolytic flux.[3][5] Upregulation of LDHA is a common feature in many cancers and is often associated with a more aggressive phenotype, increased invasiveness, and poor patient prognosis.[3][5] The resulting lactate accumulation in the tumor microenvironment contributes to an acidic milieu that promotes tumor invasion, angiogenesis, and immune evasion.[6][7] Consequently, inhibiting LDHA presents a rational therapeutic strategy to disrupt cancer cell metabolism and growth.[8]

This compound: A Potent LDHA Inhibitor

This compound is a highly potent and selective inhibitor of lactate dehydrogenase.[9] It targets LDHA and, to a slightly lesser extent, LDHB, the two major isoforms of the enzyme.[9][10] The (R)-enantiomer is significantly more active, being 18-fold more potent than its (S)-isomer.[9][10] By inhibiting LDH, this compound directly blocks the conversion of pyruvate to lactate, thereby disrupting the cancer-associated Warburg effect.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Reference(s) |

| LDHA | Cell-free enzymatic assay | 3 nM | [9][10][11] |

| LDHB | Cell-free enzymatic assay | 5 nM | [9][10][11] |

| LDHC | Cell-free enzymatic assay | 5 nM | [12] |

| Malate Dehydrogenase 1 (MDH1) | Cell-free enzymatic assay | >10 µM | [12] |

| Malate Dehydrogenase 2 (MDH2) | Cell-free enzymatic assay | >10 µM | [12] |

| Panel of 301 Kinases | Cell-free enzymatic assay | <50% inhibition at 1 µM | [12] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference(s) |

| MiaPaca-2 | Pancreatic Cancer | Inhibition of Proliferation | 0.43 µM | [12] |

| MiaPaca-2 | Pancreatic Cancer | Reduction of Lactate Production | 0.67 µM | [13] |

| MiaPaca-2 | Pancreatic Cancer | Decrease in Glucose Uptake | 0.47 µM | [12] |

| Chondrosarcoma (IDH1 mutant) | Bone Cancer | Inhibition of Proliferation | 0.8 µM | [9][10] |

| Broad Panel (347 lines) | Various Cancers | Inhibition of Proliferation in 11% of lines | Potency cutoff of 5 µM | [9][10] |

| MDA-MB-231 | Breast Cancer | Inhibition of Glucose Use & Lactate Production | 30-120 µM | [14] |

| Breast Cancer Cells (ER+ & ER-) | Breast Cancer | Inhibition of Proliferation | 200-300 µM | [14] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Dosage (Oral) | Bioavailability | Exposure | Reference(s) |

| 5 mg/kg | High | - | [9][10] |

| 50-200 mg/kg | - | Greater in vivo exposure | [9][10] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting LDHA, which leads to a cascade of metabolic and signaling consequences. Inhibition of the pyruvate-to-lactate conversion leads to a buildup of pyruvate and a decrease in NAD+ regeneration. This disruption of glycolysis can lead to reduced ATP production, increased oxidative stress, and ultimately, cell death.[15]

Caption: Inhibition of the Warburg Effect by this compound.

Resistance Mechanisms

Resistance to LDHA inhibition, both innate and acquired, can occur through metabolic plasticity.[16] Cancer cells can adapt by shifting their metabolism towards oxidative phosphorylation (OXPHOS).[11][16] Studies have shown that acquired resistance to GNE-140 is associated with the activation of the AMPK-mTOR-S6K signaling pathway, leading to increased OXPHOS.[11][16] Furthermore, upregulation of the LDHB isoform can also confer resistance to LDHA inhibitors.[17]

Caption: Acquired resistance pathway to this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the efficacy of compounds like this compound.

LDHA Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LDHA.

-

Principle: The assay measures the decrease in NADH concentration, which absorbs light at 340 nm, as it is oxidized to NAD+ during the conversion of pyruvate to lactate by LDHA.

-

Reagents:

-

Purified recombinant human LDHA enzyme.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

NADH.

-

Pyruvate.

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

Add assay buffer, NADH, and the test compound at various concentrations to the wells of a UV-transparent 96-well plate.

-

Initiate the reaction by adding LDHA enzyme.

-

Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding pyruvate.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value by fitting the dose-response curve.

-

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.[10]

-

Materials:

-

Procedure:

-

Seed cells in 384-well plates at an optimal density to ensure they are in the logarithmic growth phase at the end of the assay.[10]

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., a 6-point dose titration).[10]

-

Incubate the plates for a specified period (e.g., 72 hours).[10]

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the absolute IC50 values using a four-parameter logistic curve fit.[10]

-

Extracellular Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium, providing a direct readout of Warburg effect activity.

-

Principle: A colorimetric or fluorometric assay is used to quantify lactate concentration in the cell culture supernatant.

-

Materials:

-

Cancer cell lines cultured as described above.

-

This compound.

-

Commercially available lactate assay kit.

-

-

Procedure:

-

Plate cells and treat with this compound as for the cell viability assay.

-

After the desired incubation period (e.g., 6 or 24 hours), collect the cell culture supernatant.[18]

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the lactate concentration to the cell number or total protein content.

-

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of the Warburg effect in cancer and represents a promising therapeutic lead. Its high potency and selectivity for LDHA allow for the targeted disruption of cancer cell metabolism. The quantitative data clearly demonstrate its ability to inhibit LDHA, reduce lactate production, and impair the proliferation of susceptible cancer cell lines.

However, the development of resistance through metabolic plasticity highlights a significant challenge.[16] Future strategies may involve combination therapies to overcome this resistance. For instance, combining LDHA inhibitors like this compound with inhibitors of oxidative phosphorylation or the AMPK-mTOR-S6K pathway could provide a synergistic anti-tumor effect and prevent the emergence of resistant clones.[11][16] Further research is warranted to explore these combinations and to fully elucidate the potential of this compound in a clinical setting. To date, there is no clinical data available for the use of GNE-140 in patients.[14]

References

- 1. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]

- 2. The Warburg effect version 2.0: Metabolic reprogramming of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. warburg effec: Topics by Science.gov [science.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medkoo.com [medkoo.com]

- 12. This compound | 2003234-63-5 | LDH | MOLNOVA [molnova.com]

- 13. caymanchem.com [caymanchem.com]

- 14. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Insights into the Inhibition of Lactate Dehydrogenase A by (R)-GNE-140: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies of (R)-GNE-140 in complex with its target, human Lactate Dehydrogenase A (LDHA). This compound is a potent and selective inhibitor of LDHA, a key enzyme in anaerobic glycolysis, which is often upregulated in cancer cells. Understanding the structural basis of this inhibition is crucial for the development of novel cancer therapeutics targeting tumor metabolism.

Quantitative Analysis of this compound Inhibition

This compound demonstrates high potency against LDHA and its isoform LDHB. The following table summarizes the key quantitative data associated with its inhibitory activity.

| Parameter | Value | Target(s) | Notes |

| IC50 | 3 nM | LDHA | This compound is a potent inhibitor of the LDHA isoform.[1][2][3] |

| IC50 | 5 nM | LDHB | The inhibitor also shows high potency against the LDHB isoform.[1][2][3] |

| Potency Comparison | 18-fold more potent than (S)-enantiomer | LDHA/B | The (R)-enantiomer exhibits significantly greater inhibitory activity.[1][3] |

Crystallographic Studies of the LDHA-(R)-GNE-140 Complex

The structural basis for the potent inhibition of LDHA by this compound was elucidated through X-ray crystallography. The co-crystal structure, deposited in the Protein Data Bank (PDB) with the accession code 4ZVV , reveals the precise binding interactions at the atomic level.[4]

Experimental Protocols

Protein Expression and Purification of Human LDHA

A detailed, optimized protocol for obtaining high-purity human LDHA suitable for crystallographic studies is outlined below.

-

Expression System: Recombinant human LDHA is expressed in an Escherichia coli (E. coli) host, a common and efficient system for producing large quantities of protein.

-

Cloning: The gene encoding full-length human LDHA is cloned into a suitable expression vector, often containing a polyhistidine (His) tag to facilitate purification.

-

Culture and Induction: The transformed E. coli are cultured in a rich medium, such as Luria-Bertani (LB) or Terrific Broth (TB), at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) once the cell culture reaches a specific optical density. To enhance soluble protein expression, the temperature is typically lowered to 18-25°C for an extended induction period (e.g., overnight).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). The cells are then lysed using methods such as sonication or high-pressure homogenization to release the cellular contents.

-

Purification:

-

Affinity Chromatography: The clarified cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged LDHA binds to the nickel resin, while most other cellular proteins are washed away. The protein is then eluted using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Gel Filtration): To achieve higher purity and remove aggregates, the eluate from the affinity chromatography step is subjected to size-exclusion chromatography. The protein is loaded onto a column that separates molecules based on their size. This step also serves to exchange the protein into a buffer suitable for crystallization.

-

The workflow for LDHA expression and purification is depicted in the following diagram:

Caption: Workflow for the expression and purification of recombinant human LDHA.

Crystallization of the LDHA-(R)-GNE-140 Complex

Obtaining high-quality crystals of the protein-ligand complex is a critical step for structural determination.

-

Complex Formation: Purified LDHA is incubated with a molar excess of this compound and the cofactor NADH to ensure the formation of a stable ternary complex.

-

Crystallization Method: The hanging-drop vapor diffusion method is commonly employed. In this technique, a small drop containing the protein-ligand complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

-

Crystallization Conditions: The specific conditions that yield diffraction-quality crystals can vary. A typical starting point involves screening a wide range of precipitants, pH values, and additives. For the LDHA-(R)-GNE-140 complex, suitable crystals may be obtained using a precipitant solution containing polyethylene glycol (PEG) of a specific molecular weight and concentration, buffered at a particular pH.

-

Crystal Harvesting and Cryo-protection: Once crystals have grown to a suitable size, they are carefully harvested and soaked in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for data collection.

The general workflow for protein crystallization is illustrated below:

Caption: General workflow for protein crystallization.

Crystallographic Data and Structure Refinement

The crystal structure of the LDHA-(R)-GNE-140 complex was determined to a resolution of 2.20 Å. Key data collection and refinement statistics are presented in the table below.

| Parameter | Value |

| PDB ID | 4ZVV |

| Resolution (Å) | 2.20 |

| Space Group | P1 21 1 |

| Unit Cell Dimensions (Å) | a=80.1, b=86.3, c=130.3 |

| Unit Cell Angles (°) | α=90, β=91.4, γ=90 |

| R-work | 0.232 |

| R-free | 0.259 |

| Data Collection Method | X-ray Diffraction |

Acquired Resistance to this compound and the AMPK-mTOR-S6K Signaling Pathway

Prolonged treatment with this compound can lead to acquired resistance in cancer cells. This resistance is driven by a metabolic shift from glycolysis to oxidative phosphorylation (OXPHOS). This metabolic reprogramming is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4][5]

Upon inhibition of LDHA by this compound, the cellular energy status is altered, leading to an increase in the AMP/ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK, in turn, modulates the activity of the mammalian target of rapamycin (mTOR) and its downstream effector, S6 kinase (S6K).[4][5] This signaling cascade ultimately promotes an increase in OXPHOS, providing an alternative energy source for the cancer cells and thereby conferring resistance to LDHA inhibition.[4][5]

The signaling pathway for acquired resistance to this compound is visualized in the following diagram:

Caption: Signaling pathway of acquired resistance to this compound.

This comprehensive overview of the crystallographic studies of this compound with LDHA provides valuable insights for researchers in the field of cancer metabolism and drug development. The detailed experimental protocols and the understanding of the resistance mechanism are essential for the rational design of next-generation LDHA inhibitors and combination therapies to overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for (R)-GNE-140 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNE-140 is a potent and specific small-molecule inhibitor of lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB), with IC50 values of 3 nM and 5 nM, respectively.[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate. Many cancer cells, including pancreatic cancer, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. This metabolic phenotype is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting LDHA, this compound disrupts the metabolic activity of cancer cells, leading to reduced proliferation and induction of apoptosis. These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the metabolic reliance of pancreatic cancer cells on aerobic glycolysis.

-

Inhibition of Lactate Dehydrogenase (LDH): this compound directly inhibits the enzymatic activity of both LDHA and LDHB, preventing the conversion of pyruvate to lactate.[1] This leads to a buildup of pyruvate and a reduction in intracellular and extracellular lactate levels.

-

Disruption of Glycolysis: The inhibition of LDH activity creates a bottleneck in the glycolytic pathway, leading to a decrease in ATP production from glycolysis and an accumulation of glycolytic intermediates.

-

Induction of Metabolic Stress: The disruption of glycolysis and the reduction in lactate production induce significant metabolic stress on cancer cells that are highly dependent on this pathway for energy and biomass.

-

Cell Growth Inhibition and Apoptosis: The sustained metabolic stress ultimately leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

A notable resistance mechanism to this compound involves the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a metabolic shift towards oxidative phosphorylation (OXPHOS). This suggests that combination therapies targeting both glycolysis and OXPHOS could be a promising strategy.

Signaling Pathways

Quantitative Data

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MIA PaCa-2 | Pancreatic | 0.67 | [1] |

| PANC-1 | Pancreatic | Not explicitly stated, but used in studies. | [3][4] |

| BxPC-3 | Pancreatic | Not explicitly stated, but used in studies. | [3][4] |

| CFPAC-1 | Pancreatic | Not explicitly stated, but used in studies. | [3] |

| A375 | Melanoma | 0.23 ± 0.04 | [1] |

| HCT116 | Colon | 0.19 ± 0.02 | [1] |

| NCI-H460 | Lung | > 10 | [1] |

| B16F10 | Murine Melanoma | 0.32 ± 0.05 | [1] |

Note: The table includes data on various cancer cell lines to provide a broader context of this compound's activity. Further studies are needed to establish a comprehensive IC50 profile across a wider range of pancreatic cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of the AMPK-mTOR-S6K Pathway

This protocol is for analyzing the activation of the resistance pathway involving AMPK, mTOR, and S6K in pancreatic cancer cells treated with this compound.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for total and phosphorylated AMPK, mTOR, and S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate pancreatic cancer cells and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-